molecular formula C17H26N2O2 B8582408 Tert-butyl 1-benzyl-3-methylpyrrolidin-3-ylcarbamate CAS No. 181114-75-0

Tert-butyl 1-benzyl-3-methylpyrrolidin-3-ylcarbamate

Cat. No. B8582408
M. Wt: 290.4 g/mol
InChI Key: GRGIEKLZNUYNHY-UHFFFAOYSA-N
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Patent
US08822495B2

Procedure details

A solution of 1-benzyl-3-methyl-pyrrolidine-3-carboxylic acid (500 mg), triethylamine (231 mg) and diphenylphosphoryl azide (640 mg) in tert-butanol (15 mL) was stirred at 95° C. for 4 h. After adding water it was extracted with dichloromethane, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel. In this way the product was obtained with molecular weight 290.41 (C17H26N2O2); MS (ESI): 291 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([CH3:16])(C(O)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:19]([CH2:22]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:31])C=CC=CC=1.O.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>>[C:42]([O:46][C:22](=[O:31])[NH:19][C:10]1([CH3:16])[CH2:11][CH2:12][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:9]1)([CH3:45])([CH3:44])[CH3:43]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(C(=O)O)C
Name
Quantity
231 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
640 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
In this way the product was obtained with molecular weight 290.41 (C17H26N2O2)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1(CN(CC1)CC1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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